beta-AET - 2697-85-0

beta-AET

Catalog Number: EVT-269420
CAS Number: 2697-85-0
Molecular Formula: C19H30O3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HE-2200 is an immunomodulator potentially for the treatment of inflammatory bowel diseases and multiple sclerosis.
Source and Classification

Beta-androstenetriol is derived from dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone produced by the adrenal glands. It belongs to the class of androgens and is categorized under the group of 17β-hydroxysteroids. Its structure includes three hydroxyl groups, which contribute to its biological activity.

Synthesis Analysis

The synthesis of beta-androstenetriol can be achieved through various methods, primarily involving the modification of DHEA. One notable synthetic route involves the selective hydroxylation of DHEA at the C-3, C-7, and C-17 positions. This can be accomplished using enzymatic or chemical methods that ensure high specificity for the desired hydroxylation pattern.

Technical Parameters:

  • Enzymatic Synthesis: Utilizing specific hydroxysteroid dehydrogenases to achieve regioselective hydroxylation.
  • Chemical Synthesis: Employing reagents such as potassium permanganate or chromium trioxide under controlled conditions to oxidize DHEA at the desired positions.
  • Yield Optimization: Reaction conditions such as temperature, pH, and solvent choice significantly affect yield and purity.
Molecular Structure Analysis

The molecular structure of beta-androstenetriol can be described by its chemical formula C19H28O3C_{19}H_{28}O_3. The structural features include:

  • Three Hydroxyl Groups: Located at positions C-3, C-7, and C-17.
  • Steroidal Backbone: Characteristic of androgens, consisting of four fused carbon rings.
  • Molecular Weight: Approximately 304.43 g/mol.
  • Configuration: The compound exists in specific stereoisomeric forms due to the presence of multiple chiral centers.
Chemical Reactions Analysis

Beta-androstenetriol participates in various biochemical reactions within the body:

  1. Metabolism: It can be metabolized into other steroid hormones or further oxidized into more polar metabolites.
  2. Conjugation Reactions: Beta-androstenetriol can undergo conjugation with glucuronic acid or sulfate, enhancing its solubility and excretion.

Technical Details:

  • Enzymatic Pathways: Involvement of enzymes such as sulfotransferases and UDP-glucuronosyltransferases in metabolic pathways.
  • Biological Activity Modulation: The compound's activity can be influenced by its conversion to other metabolites.
Mechanism of Action

Beta-androstenetriol exhibits its biological effects primarily through:

  • Immune Modulation: It enhances immune response by acting on immune cells such as lymphocytes and macrophages.
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.

Relevant Data:

  • Studies have shown that beta-androstenetriol can modulate the activity of nuclear receptors involved in immune regulation.
  • Experimental models indicate that it has protective effects against inflammatory conditions such as arthritis.
Physical and Chemical Properties Analysis

The physical properties of beta-androstenetriol include:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties:

  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Approximately 200 °C (decomposes).
Applications

Beta-androstenetriol has several scientific applications:

  1. Therapeutic Potential: Investigated for use in treating autoimmune diseases due to its immunomodulatory effects.
  2. Anti-inflammatory Agent: Explored for potential applications in managing chronic inflammatory conditions like arthritis.
  3. Research Tool: Used in studies examining steroid metabolism and hormonal regulation in various biological systems.

Research Findings:

  • Clinical studies suggest that beta-androstenetriol may improve insulin sensitivity and reduce obesity-related complications .
  • Its role as a neurosteroid has garnered interest for potential cognitive benefits .
Biochemical Pathways and Metabolic Origins of β-AET

Biosynthesis from DHEA: Enzymatic Conversion and Regulatory Mechanisms

Beta-androstene-3β,7β,17β-triol (β-AET) is a trihydroxylated steroid metabolite originating from the adrenal precursor dehydroepiandrosterone (DHEA). This transformation occurs through a tightly regulated two-step enzymatic cascade. Initially, DHEA undergoes C7β-hydroxylation, a reaction primarily catalyzed by cytochrome P450 enzymes, forming the intermediate 7β-hydroxy-DHEA. This step represents a critical branching point in steroid metabolism, directing precursors toward immunomodulatory metabolites rather than classical sex hormones [3] [9]. Subsequently, the 17-keto group of 7β-hydroxy-DHEA is reduced by 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms, yielding β-AET. This reduction step is essential for conferring the full biological activity attributed to the triol structure [1] [3].

The flux through this pathway is governed by several regulatory mechanisms. Substrate availability (DHEA/DHEA-S) acts as a primary regulator, with circulating levels declining dramatically with age – falling over 80% by age 70 – thereby limiting precursor supply for β-AET synthesis [2] [5]. Tissue-specific expression of CYP7B1 and 17β-HSD isoforms creates compartmentalization, directing β-AET production towards sites like the liver, brain, and lymphoid organs where its immune-modulating functions are most relevant [3] [4]. Furthermore, feedback inhibition mechanisms likely exist, potentially involving end-products of the pathway or related steroids modulating enzyme expression or activity, although the precise molecular sensors remain under investigation [9]. The efficiency of β-AET synthesis is also influenced by competing metabolic pathways, particularly the irreversible conversion of DHEA to potent androgens and estrogens by other 17β-HSD isoforms and aromatase, which predominates in many tissues [3] [5].

Table 1: Key Enzymes in β-AET Biosynthesis from DHEA

EnzymeReaction CatalyzedPrimary CofactorKey Tissue LocalizationsMajor Regulatory Influences
CYP7B1 (Major)DHEA → 7β-Hydroxy-DHEANADPH, O₂Liver, Brain, Gut, Lymphoid Organs, AdiposeSubstrate (DHEA) Availability, Tissue-specific transcription factors, Oxygen tension
17β-HSD isoforms7β-Hydroxy-DHEA → β-AETNADPHLiver, Steroidogenic TissuesIsoform expression profile, NADPH/NADP⁺ ratio, Substrate concentration
CYP3A4/5Alternative DHEA hydroxylation (e.g., 16α-OH)NADPH, O₂Liver, IntestineDrug interactions (induction/inhibition), Substrate competition

Role of CYP7B and 17β-HSD in Oxidative Metabolism

The enzyme CYP7B1 (cytochrome P450 family 7 subfamily B member 1) is the principal catalyst for the 7β-hydroxylation of DHEA, positioning it as the gatekeeper enzyme for β-AET biosynthesis. This microsomal oxidase exhibits high substrate specificity for Δ5-3β-hydroxysteroids like DHEA and pregnenolone. Kinetic studies reveal a Michaelis constant (Kₘ) for DHEA in the low micromolar range (approximately 13.6 μM), consistent with physiological substrate concentrations [4]. Its expression is ubiquitous but particularly prominent in the liver, brain (especially hippocampus), gastrointestinal tract, lymphoid tissues, and adipose tissue, aligning with the sites of β-AET's known physiological actions [3] [4] [9]. Beyond initiating β-AET production, CYP7B1 also catalyzes the 7α-hydroxylation of DHEA, yielding 7α-hydroxy-DHEA, an epimer with distinct biological activities and metabolic fates. The ratio of 7β- to 7α-hydroxylation varies by tissue and species, significantly influencing the relative production of β-AET versus other immunomodulatory oxysterols [4] [9].

Following 7β-hydroxylation, 17β-hydroxysteroid dehydrogenases (17β-HSDs) perform the essential reduction of the C17 ketone group on 7β-hydroxy-DHEA. Multiple 17β-HSD isoforms exist (e.g., types 1, 3, 5, 7, 12), differing in their substrate preferences, cofactor requirements (NADPH vs. NADH), tissue distribution, and directional activity (reductase vs. oxidase). The specific isoform(s) most responsible for the final step in β-AET synthesis in vivo remain under active investigation, contributing to tissue-specific differences in β-AET production rates [1] [3] [13]. The reduction step is crucial not only for forming the triol structure but also for protecting β-AET from rapid sulfation or glucuronidation at the 17-position, which occurs more readily with the 17-keto precursors like DHEA and 7β-hydroxy-DHEA. This conjugation dramatically increases water solubility and promotes renal excretion, thereby shortening the functional half-life of the steroid [1] [10]. Consequently, 17β-HSD activity significantly influences the bioavailability and persistence of active, unconjugated β-AET within tissues.

The metabolic trajectory of β-AET itself involves further oxidative transformations, primarily via phase II conjugation. Glucuronidation (catalyzed by UGT enzymes like UGT2B7 and UGT2B17) and sulfation (catalyzed by SULT enzymes like SULT2A1) target the 3β-hydroxyl group of β-AET, generating highly water-soluble, inactive conjugates readily excreted in urine and bile. This efficient conjugation system contributes to the extremely short plasma half-life of exogenously administered β-AET, typically declining below detectable limits within hours, posing a significant challenge for therapeutic applications [1] [3].

Species-Specific Metabolic Divergence: Rodent vs. Human Steroid Metabolism

A profound and clinically relevant divergence exists between rodents and humans in the metabolism of DHEA and the consequent production and utilization of β-AET, often termed the "DHEA conundrum". This disparity fundamentally impacts the translation of research findings from rodent models to human physiology and therapeutics.

Table 2: Key Differences in DHEA/β-AET Metabolism Between Rodents and Humans

FeatureRodents (Mice/Rats)HumansConsequence for β-AET Research
Circulating DHEA/DHEA-SVery low to undetectable levels under normal conditionsAmong the most abundant adrenal steroids; levels decline significantly with ageRodents rely heavily on exogenous DHEA administration for studies; Human physiology involves constant DHEA exposure
Primary DHEA MetabolismHighly efficient oxidation (C7, C16 hydroxylation) leading to metabolites like β-AETPredominantly conversion to potent sex steroids (androgens/estrogens)Exogenous DHEA in rodents readily forms β-AET and related oxysterols; In humans, DHEA often yields androgenic/estrogenic side effects instead
CYP7B Activity/ExpressionHigh activity; Efficient conversion of DHEA to 7α/β-hydroxy metabolitesLower relative activity; Competing pathways (CYP3A) dominantRodents generate high levels of β-AET precursors from DHEA; Humans have lower basal β-AET production capacity
β-AET LevelsRelatively higher achievable levels post-DHEA administrationLow nanomolar concentrations (pg/mL range); Decline with agePhysiological effects of β-AET more readily observable in rodents; Human therapeutic strategies may require stabilized analogs
Response to Exogenous DHEARobust anti-inflammatory, anti-diabetic, bone-sparing effects mimicking β-AET actionsOften modest, inconsistent benefits; Frequent androgenic/estrogenic side effectsRodent data over-predicts efficacy of DHEA in humans for immune/age-related conditions; β-AET or analogs may bypass this limitation

Metabolic Flux Differences: The most striking difference lies in the basal levels and fate of DHEA. Humans exhibit high circulating DHEA/DHEA-sulfate (DHEA-S), making it a major adrenal secretory product. In stark contrast, rodents possess minimal circulating DHEA under physiological conditions [3] [5]. When administered exogenously, DHEA is efficiently metabolized in rodents via pathways involving extensive C7-hydroxylation (catalyzed by Cyp7b) and subsequent steps, leading to relatively high levels of metabolites like β-AET. This efficient conversion underpins the robust anti-inflammatory, anti-diabetic, immune-enhancing, and bone-preserving effects consistently observed with DHEA supplementation in rodent models [2] [3] [5]. Conversely, in humans, exogenous DHEA is predominantly channeled into the synthesis of potent androgens (testosterone, dihydrotestosterone) and estrogens (estradiol) via 3β-HSD, 17β-HSD, and aromatase enzymes. This results in the frequent occurrence of androgenic (acne, hirsutism in women) or estrogenic side effects, while the desired "rodent-like" benefits attributed to β-AET and related oxysterols are often modest or inconsistent [1] [3] [5].

Enzyme Expression and Activity: CYP7B1 activity is a critical determinant of this divergence. Rodents exhibit high Cyp7b activity towards DHEA, efficiently producing both 7α- and 7β-hydroxy-DHEA precursors. Humans possess CYP7B1, but its relative activity and the competitive metabolic landscape favor alternative DHEA fates, particularly 16α-hydroxylation (by CYP3A4) and conversion to sex steroids [4] [9] [18]. Furthermore, the kinetics and substrate specificity of 17β-HSD isoforms involved in the final reduction step may differ between species, potentially influencing β-AET yield and stability [1] [3].

Consequences for Research and Translation: This species-specific metabolism explains why rodent data poorly predicts human responses to DHEA supplementation ("The DHEA Conundrum") [3] [5]. The beneficial effects readily seen in rodents are largely mediated by metabolites like β-AET, which are efficiently produced. In humans, achieving sufficient levels of β-AET via DHEA administration is hampered by competing metabolic pathways and the resulting side effects. This understanding has driven the development of synthetic β-AET analogs (e.g., HE3286) designed to resist rapid metabolism (particularly conjugation and inactivation) while retaining the desired biological activities without conversion to sex steroids [3] [5]. These analogs aim to bypass the limitations of human DHEA metabolism and directly deliver the functional benefits attributed to the β-AET pathway observed in preclinical models.

Properties

CAS Number

2697-85-0

Product Name

beta-AET

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

OEVZKEVBDIDVOI-YSZCXEEOSA-N

SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O

Solubility

Soluble in DMSO

Synonyms

5-androstene-3 beta,7 beta,17 beta-triol
5-androstene-3,7,17-triol
beta-AET

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.